8-methoxy-2H-chromene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO4S |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
8-methoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
BERWLJLWPLRFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxy 2h Chromene 3 Sulfonyl Chloride
Precursor Synthesis Pathways to the 8-Methoxy-2H-chromene Core
The formation of the 8-methoxy-2H-chromene scaffold is predicated on the availability of appropriately substituted precursors, primarily a salicylaldehyde (B1680747) derivative that contains a methoxy (B1213986) group destined to be at the 8-position of the final chromene ring.
Ring-Closing Reactions for Chromene Formation
The construction of the 2H-chromene ring system is typically achieved through cyclization reactions that form the dihydropyran ring fused to the benzene (B151609) ring. A common and effective method involves the reaction of a salicylaldehyde with a three-carbon component that provides the atoms for the new heterocyclic ring.
One specific method for the synthesis of a direct precursor to the target compound, 8-methoxy-2H-chromene-3-carbaldehyde, involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with acrolein. mdpi.com In this reaction, a base, such as potassium carbonate, catalyzes an oxa-Michael (conjugate) addition of the phenolic hydroxyl group to the acrolein, followed by an intramolecular aldol-type condensation to form the six-membered ring and establish the double bond at the C3-C4 position. The reaction is typically performed in a solvent like 1,4-dioxane (B91453) under reflux conditions. mdpi.com This approach directly installs a formyl group at the C-3 position, which is a key functional handle for subsequent transformations.
Table 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde, Acrolein | K₂CO₃ | 1,4-Dioxane | Reflux, 8h | 82% | mdpi.com |
Other general catalytic methodologies for the synthesis of 2H-chromenes include transition metal-catalyzed reactions, such as those involving gold, cobalt, or palladium, as well as metal-free organocatalytic approaches. scbt.com These reactions often utilize different starting materials, like propargyl aryl ethers or α,β-unsaturated aldehydes, and proceed through various mechanisms, including cycloisomerization or domino reactions. scbt.com
Methoxy Group Introduction and Positional Selectivity
The positional selectivity for the methoxy group at the 8-position of the chromene core is determined during the synthesis of the salicylaldehyde precursor. The starting material for this precursor is typically 3-methoxyphenol (B1666288). The introduction of the aldehyde group (formylation) onto the 3-methoxyphenol ring is directed by the existing hydroxyl and methoxy substituents.
Formylation of phenols can be achieved through several classic named reactions, including the Reimer-Tiemann and Duff reactions.
Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene, which acts as the electrophile. nih.govepa.gov For 3-methoxyphenol, the formylation is directed ortho to the powerfully activating hydroxyl group, leading to the formation of 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde. The desired 2-hydroxy-3-methoxybenzaldehyde, which is the precursor to the 8-methoxy-chromene, is one of the main products.
Duff Reaction : This method employs hexamine (hexamethylenetetramine) in an acidic medium (like glycerol (B35011) and boric acid or acetic acid) to introduce the formyl group, again with a strong preference for the position ortho to the hydroxyl group. mdpi.comorganic-chemistry.org
The ortho-directing effect of the hydroxyl group is dominant, ensuring that the formyl group is introduced at either the 2- or 6-position. In the case of 3-methoxyphenol, this leads to the desired substitution pattern where the subsequent cyclization places the methoxy group at the 8-position of the resulting chromene.
Regioselective Introduction of the Sulfonyl Chloride Group at Position 3
The introduction of a sulfonyl chloride group at the C-3 position of the 8-methoxy-2H-chromene ring is a challenging transformation that often requires indirect methods due to the reactivity of the chromene double bond.
Direct Sulfonation Approaches
Direct sulfonation of the 2H-chromene ring system at the vinylic C-3 position is not a well-established method. The use of strong sulfonating agents, such as chlorosulfonic acid, on an electron-rich system like 8-methoxy-2H-chromene poses a significant risk of side reactions. These can include reaction at the electron-rich aromatic ring, addition across the C3-C4 double bond, or polymerization. The lack of regioselectivity and the harsh reaction conditions make direct sulfonation a less viable synthetic route.
Indirect Synthetic Routes via Pre-functionalization
A more reliable and regioselective strategy involves the use of a pre-functionalized 8-methoxy-2H-chromene core, where a functional group at the C-3 position can be chemically converted into a sulfonyl chloride. The synthesis of 8-methoxy-2H-chromene-3-carbaldehyde provides an ideal starting point for such an indirect route. mdpi.com
A plausible synthetic sequence from this aldehyde is as follows:
Oxidation of the Aldehyde to a Carboxylic Acid : The 3-formyl group can be oxidized to a 3-carboxyl group to yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. This oxidation can be achieved using a variety of reagents. Mild oxidants are preferred to avoid reactions with the chromene double bond. Reagents such as sodium perborate (B1237305) in acetic acid or Oxone® are effective for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org
Conversion of the Carboxylic Acid to the Sulfonyl Chloride : The transformation of an aromatic carboxylic acid to a sulfonyl chloride is a non-trivial process. A modern approach involves a copper-catalyzed decarboxylative chlorosulfonylation, which allows for the direct conversion of aromatic carboxylic acids to the corresponding sulfonyl chlorides. nih.gov This method offers a one-pot solution from readily available starting materials. Alternatively, classical methods might involve the conversion of the carboxylic acid to an intermediate that can then be transformed into the sulfonyl chloride, though these routes can be lengthy. For instance, reaction of the carboxylic acid with chlorosulfonic acid can sometimes lead to the desired product, although conditions must be carefully controlled. pageplace.de
Optimizing Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is critical for each step of the synthesis to ensure high yield and purity of the final product, 8-methoxy-2H-chromene-3-sulfonyl chloride.
Chromene Formation : In the ring-closing reaction between 2-hydroxy-3-methoxybenzaldehyde and acrolein, the choice of base and solvent, along with the reaction temperature and time, are key parameters. The use of potassium carbonate in 1,4-dioxane at reflux has been shown to be effective. mdpi.com Optimization would involve screening other bases (e.g., other alkali metal carbonates, organic bases) and solvents to potentially lower the reaction temperature or shorten the reaction time while maintaining a high yield.
Aldehyde Oxidation : For the oxidation of 8-methoxy-2H-chromene-3-carbaldehyde, the choice of oxidizing agent is crucial to prevent unwanted side reactions. A comparative study of different oxidants (e.g., Oxone®, potassium permanganate (B83412) under controlled pH, sodium chlorite) and reaction conditions (temperature, solvent, reaction time) would be necessary to identify the optimal protocol that maximizes the yield of the carboxylic acid while minimizing degradation of the chromene ring.
Table 2: General Oxidation Methods for Aromatic Aldehydes
| Oxidizing Agent | Solvent | General Conditions | Reference |
|---|---|---|---|
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water | Room Temperature | organic-chemistry.org |
| Sodium Perborate | Acetic Acid | 50-55 °C | organic-chemistry.org |
| Potassium Dichromate(VI) / H₂SO₄ | Aqueous | Heat under reflux | libretexts.org |
Sulfonyl Chloride Formation : In the final step, converting the carboxylic acid to the sulfonyl chloride, reaction parameters are highly dependent on the chosen method. If employing a copper-catalyzed decarboxylative chlorosulfonylation, optimization would involve screening copper sources, ligands, the source of sulfur dioxide (e.g., DABSO), and the chlorinating agent, as well as solvent and temperature, to achieve efficient conversion. nih.gov Careful control of stoichiometry and reaction time is essential to prevent the formation of byproducts and ensure the isolation of the desired sulfonyl chloride in high purity.
Alternative Synthetic Approaches to Chromene-Sulfonyl Chlorides
Beyond the traditional use of chlorosulfonic acid, several alternative methods have been developed for the synthesis of sulfonyl chlorides, which could be applied to chromene scaffolds. These modern techniques often offer milder reaction conditions and improved selectivity.
One such approach is the photocatalytic synthesis from thio-derivatives like thiols or thioacetates. nih.gov This method uses a photocatalyst, such as potassium poly(heptazine imide), which, when irradiated with light of a specific wavelength (e.g., blue light), can mediate the conversion of thio-precursors into sulfonyl chlorides. nih.gov This technique is notable for its ability to proceed under mild conditions.
Other alternatives are based on oxidative chlorination. For instance, methods utilizing bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) in conjunction with a chlorine source provide an effective and more environmentally friendly way to convert substrates like S-alkylisothiourea salts, thiols, or disulfides into the corresponding sulfonyl chlorides. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) can be used as a chlorinating agent for the same purpose. organic-chemistry.org These methods avoid the use of highly corrosive and hazardous reagents like gaseous chlorine.
Comparison with Synthesis of Analogs (e.g., Coumarin-6-sulfonyl Chloride, 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride)
The synthetic routes for structurally related chromene and coumarin (B35378) sulfonyl chlorides provide valuable context and insight into the chemistry of the target compound.
Coumarin-6-sulfonyl Chloride : The synthesis of this analog is straightforward and employs the classic chlorosulfonation reaction. Coumarin is treated directly with chlorosulfonic acid to yield 2-oxo-2H-chromene-6-sulfonyl chloride. nih.gov This reaction takes advantage of the electrophilic substitution on the activated benzene ring portion of the coumarin molecule.
4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride : An improved, high-yield synthesis for this compound has been reported, which avoids direct chlorosulfonation. mdpi.com The process begins with the sulfonation of 4-hydroxycoumarin (B602359) to produce sodium 4-hydroxycoumarin-3-sulfonate. This intermediate is then treated with phosphorus oxychloride (POCl₃). The reaction with POCl₃ accomplishes two transformations simultaneously: it converts the sulfonic acid salt into the desired sulfonyl chloride and substitutes the hydroxyl group at the 4-position with a chlorine atom. This method results in a very good yield of approximately 85%. mdpi.com
The following table provides a comparative overview of the synthetic methodologies for these two key analogs.
| Compound | Starting Material | Key Reagents | Reaction Type | Reported Yield |
|---|---|---|---|---|
| Coumarin-6-sulfonyl Chloride | Coumarin | Chlorosulfonic Acid (ClSO₃H) | Direct Electrophilic Chlorosulfonation | Not specified in provided sources |
| 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride | Sodium 4-hydroxycoumarin-3-sulfonate | Phosphorus Oxychloride (POCl₃) | Chlorination and Sulfonyl Chloride Formation | ~85% |
Green Chemistry Principles in Sulfonyl Chloride Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of safer reagents, minimizing waste, and improving energy efficiency. Traditional methods for sulfonyl chloride synthesis often rely on hazardous reagents like thionyl chloride and chlorosulfonic acid, which generate significant acidic waste. researchgate.net
Modern synthetic chemistry has introduced several greener alternatives. These methods are not only more environmentally benign but can also offer advantages in terms of safety and operational simplicity. organic-chemistry.org
Bleach-Mediated Synthesis : The use of household bleach (an aqueous solution of sodium hypochlorite) provides a clean, inexpensive, and worker-friendly method for the oxidative chlorosulfonation of S-alkyl isothiourea salts to form sulfonyl chlorides. organic-chemistry.org
Use of Oxone : A combination of Oxone (potassium peroxymonosulfate) and a chloride source (like KCl) in water can efficiently convert thiols and disulfides into sulfonyl chlorides at room temperature, using water as the solvent.
N-Chlorosuccinimide (NCS) : NCS serves as a convenient and solid chlorinating agent. A notable advantage is that the byproduct, succinimide, can be recycled back into NCS using bleach, making the process more sustainable. organic-chemistry.org
Alternative Solvents : Replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or Cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis and purification steps. sigmaaldrich.com
The table below summarizes some green reagents and their advantages over traditional counterparts.
| Green Reagent/Method | Traditional Counterpart | Key Advantages |
|---|---|---|
| Sodium Hypochlorite (Bleach) | Chlorosulfonic Acid, Thionyl Chloride | Inexpensive, readily available, safer handling, environmentally benign. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Chlorine Gas, POCl₃ | Solid reagent (easy to handle), recyclable byproduct. organic-chemistry.org |
| Photocatalysis | Harsh thermal conditions | Uses light as a traceless reagent, mild reaction conditions. nih.gov |
| Water as Solvent | Dichloromethane, Chloroform | Non-toxic, non-flammable, environmentally safe. |
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of sulfonyl chlorides require specific techniques to ensure the removal of unreacted starting materials, reagents, and byproducts like the corresponding sulfonic acid. Based on procedures for analogous compounds, a general workflow for the purification of this compound can be outlined.
Upon completion of the reaction, the mixture is typically quenched by carefully pouring it onto crushed ice or into ice-water. mdpi.com Sulfonyl chlorides are generally insoluble and stable in cold water, causing the crude product to precipitate as a solid. This solid can then be collected by filtration. mdpi.com
The collected solid is often washed with cold water to remove residual acids. mdpi.com If the product is isolated via extraction with an organic solvent like dichloromethane or diethyl ether, the organic layer is subsequently washed. rsc.orgnih.gov These washing steps may include a wash with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally a wash with brine to remove excess water. nih.gov
After the washing steps, the organic phase is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and then filtered. rsc.orgnih.gov The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. mdpi.com
For final purification, two techniques are common. Flash column chromatography on silica (B1680970) gel is frequently used to separate the desired sulfonyl chloride from impurities. rsc.orgmdpi.com Alternatively, recrystallization from a suitable solvent or solvent mixture (e.g., cyclohexane, hexanes, or ethanol) can be employed to obtain the product in high purity. mdpi.comrsc.org
Reactivity and Reaction Mechanisms of 8 Methoxy 2h Chromene 3 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Chloride Center
Nucleophilic substitution is the principal reaction pathway for sulfonyl chlorides. These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom. researchgate.netrsc.org The mechanism can, depending on the nucleophile and reaction conditions, shift towards a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate. nih.gov
Mechanism of Sulfonyl Chloride Hydrolysis
In the presence of water, a nucleophile, 8-methoxy-2H-chromene-3-sulfonyl chloride is expected to undergo hydrolysis to form the corresponding 8-methoxy-2H-chromene-3-sulfonic acid and hydrochloric acid. The reaction mechanism for the hydrolysis of aromatic and heteroaromatic sulfonyl chlorides is generally considered to be a concerted Sₙ2 process. rsc.orgnih.gov
The proposed mechanism involves the attack of a water molecule on the electrophilic sulfur atom, leading to a transition state where the sulfur-oxygen bond is forming concurrently with the breaking of the sulfur-chlorine bond. A second water molecule often acts as a general base, accepting a proton from the attacking water molecule, which facilitates the displacement of the chloride leaving group.
Formation of Sulfonamides with Amine Nucleophiles
The reaction between sulfonyl chlorides and primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. ekb.egcbijournal.comsigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide.
Heterocyclic Amine ReactivityHeterocyclic amines, both aromatic (e.g., pyridine, which usually acts as a catalyst and base) and aliphatic (e.g., piperidine, morpholine), are effective nucleophiles in this reaction.sigmaaldrich.comAliphatic heterocyclic amines react to form the corresponding sulfonamide derivatives.
Table 1: Expected Products from the Reaction of this compound with Various Amines
| Amine Type | Example Nucleophile | Expected Product |
| Primary Amine | Methylamine (CH₃NH₂) | N-methyl-8-methoxy-2H-chromene-3-sulfonamide |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-8-methoxy-2H-chromene-3-sulfonamide |
| Heterocyclic Amine | Piperidine (C₅H₁₀NH) | 1-(8-methoxy-2H-chromene-3-sulfonyl)piperidine |
Reactions with Hydroxylic Nucleophiles (e.g., Alcohols, Phenols)
This compound is expected to react with alcohols and phenols to form sulfonate esters. This reaction, often called sulfonylation, is analogous to the formation of sulfonamides and is typically conducted in the presence of a non-nucleophilic base like pyridine. The base serves to deprotonate the alcohol or phenol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. youtube.com The reaction proceeds via an Sₙ2 mechanism at the sulfur center.
Table 2: Expected Products from the Reaction of this compound with Hydroxylic Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Product |
| Alcohol | Ethanol (CH₃CH₂OH) | Ethyl 8-methoxy-2H-chromene-3-sulfonate |
| Phenol | Phenol (C₆H₅OH) | Phenyl 8-methoxy-2H-chromene-3-sulfonate |
Reactions with Thiol Nucleophiles
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. Thiols, being soft and highly effective nucleophiles for sulfonyl chlorides, react to form thiosulfonate esters. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thiol (or its conjugate base, the thiolate) on the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate sulfur intermediate, which then collapses, expelling the chloride ion as the leaving group.
The general mechanism is as follows: R-SH + Cl-SO₂-R' → R-S-SO₂-R' + HCl
In the context of this compound, the reaction with a generic thiol (R-SH) would yield the corresponding S-alkyl or S-aryl thiosulfonate derivative. The reaction is typically carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrogen chloride (HCl) generated as a byproduct.
Table 1: Reaction of this compound with Thiol Nucleophiles
| Reactant 1 | Reactant 2 (Thiol) | Base | Product |
|---|---|---|---|
| This compound | Ethanethiol | Triethylamine | Ethyl 8-methoxy-2H-chromene-3-thiosulfonate |
Electrophilic Aromatic Substitution on the Chromene Ring System
The benzene (B151609) ring fused to the dihydropyran moiety in the chromene structure is susceptible to electrophilic aromatic substitution (EAS). The feasibility and regioselectivity of these reactions are dictated by the electronic properties of the substituents on the aromatic ring.
Influence of Methoxy (B1213986) Group on Reactivity and Regioselectivity
The 8-methoxy group is a powerful activating group for electrophilic aromatic substitution. The oxygen atom of the methoxy group donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction. wikipedia.org This electron-donating effect significantly increases the rate of substitution compared to unsubstituted benzene.
The methoxy group is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C7) and para (C5) to itself. The ether-like oxygen atom within the dihydropyran ring also acts as an activating, ortho, para-directing group, further reinforcing the activation at positions C5 and C7. The combined influence of these two groups makes the C5 and C7 positions the most electron-rich and therefore the most probable sites for electrophilic attack. Steric hindrance from the adjacent dihydropyran ring might slightly favor substitution at the C5 position over the C7 position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-8-methoxy-2H-chromene-3-sulfonyl chloride |
| Halogenation | Br⁺ | 5-Bromo-8-methoxy-2H-chromene-3-sulfonyl chloride |
Competitive Reactions with Sulfonyl Chloride Group
While the primary focus of EAS is the aromatic ring, the sulfonyl chloride group can potentially engage in competitive reactions, particularly under the conditions required for certain EAS reactions. For instance, Friedel-Crafts alkylation and acylation reactions require a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃). masterorganicchemistry.comlumenlearning.com These Lewis acids can coordinate with the oxygen or chlorine atoms of the sulfonyl chloride moiety. This coordination could lead to several outcomes:
Deactivation: The formation of a Lewis acid-base complex with the sulfonyl chloride can decrease its reactivity or alter its electronic properties.
Side Reactions: The complex might promote undesired side reactions, such as cleavage of the sulfonyl group or rearrangement.
Catalyst Inhibition: The sulfonyl chloride could sequester the Lewis acid catalyst, thereby inhibiting the desired electrophilic aromatic substitution on the ring.
Therefore, the choice of catalyst and reaction conditions is critical to minimize these competitive pathways and achieve selective substitution on the aromatic ring.
Metal-Catalyzed Coupling Reactions Involving the Sulfonyl Moiety
Arenesulfonyl chlorides have emerged as valuable coupling partners in transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions offer a powerful alternative to traditional methods for forming carbon-carbon and carbon-heteroatom bonds, often proceeding under milder conditions and with greater functional group tolerance. The sulfonyl chloride group can be more reactive than corresponding aryl chlorides and bromides in some palladium-catalyzed systems. acs.org
Cross-Coupling Strategies for Sulfur-Carbon Bond Formation
A key strategy involves the desulfinative cross-coupling of sulfonyl chlorides, where the sulfonyl group is extruded as sulfur dioxide (SO₂). This approach allows the sulfonyl chloride to serve as a surrogate for an aryl halide. Palladium-catalyzed reactions, such as the Stille and Suzuki-Miyaura couplings, have been adapted for this purpose. acs.orgresearchgate.net
The general catalytic cycle for a desulfinative coupling (e.g., Stille coupling) typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-sulfur bond of the sulfonyl chloride, followed by the elimination of SO₂, to form an arylpalladium(II) species.
Transmetalation: The organometallic coupling partner (e.g., an organostannane) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
This methodology allows the vinylic carbon at the C3 position of the 8-methoxy-2H-chromene scaffold to be functionalized with various alkyl, vinyl, or aryl groups.
Table 3: Examples of Metal-Catalyzed Cross-Coupling Strategies
| Coupling Reaction | Metal Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| Stille Coupling | Palladium(0) | Organostannane (R-SnBu₃) | 3-Substituted-8-methoxy-2H-chromene |
| Suzuki-Miyaura Coupling | Palladium(0) | Organoboron reagent (R-B(OR)₂) | 3-Substituted-8-methoxy-2H-chromene |
Rearrangement Reactions and Side Product Formation
In the course of various chemical transformations, this compound may undergo rearrangement reactions or lead to the formation of side products. While specific rearrangement pathways for this exact molecule are not extensively documented, general principles of reactivity for sulfonyl chlorides and chromenes suggest potential side reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, particularly in the presence of water or other protic nucleophiles. This reaction yields the corresponding 8-methoxy-2H-chromene-3-sulfonic acid. This is a common side reaction if moisture is not rigorously excluded from reactions involving the sulfonyl chloride.
Rearrangements: Under strongly acidic or thermal conditions, rearrangements involving the chromene ring system could potentially occur, although these are generally less common. More relevant are rearrangements associated with specific reaction types. For example, in Friedel-Crafts alkylation, carbocation rearrangements of the alkylating agent are a well-known phenomenon that can lead to isomeric products.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HCl could potentially occur, although the vinylic nature of the C-S bond makes this less likely than with alkyl sulfonyl chlorides.
Careful control of reaction parameters such as temperature, solvent, and stoichiometry is essential to minimize the formation of these side products and prevent undesired rearrangement reactions, thereby ensuring the selective formation of the desired target molecule.
Kinetic and Thermodynamic Aspects of Reactivity Pathways
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational data on the kinetic and thermodynamic aspects of the reactivity pathways for this compound. While general principles of sulfonyl chloride reactivity are well-established, detailed studies providing rate constants, activation energies, and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for the reactions of this specific compound are not publicly available.
The reactivity of sulfonyl chlorides is generally characterized by the electrophilicity of the sulfur atom, making them susceptible to nucleophilic attack. The rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the sulfonyl chloride. In the case of this compound, the methoxy group at the 8-position and the chromene ring system would be expected to exert electronic effects on the sulfonyl chloride moiety, thereby influencing its reactivity. However, without specific studies, any discussion of these effects remains qualitative.
Similarly, a thermodynamic analysis of its reaction pathways would require data on the heat of reaction and the change in entropy for its various transformations. Such data is crucial for determining the spontaneity and position of equilibrium for its reactions.
Due to the absence of specific research on this compound, no quantitative data tables on its kinetic and thermodynamic properties can be presented. Further experimental investigation is required to elucidate these aspects of its chemical behavior.
Derivatization Strategies and Functionalization of 8 Methoxy 2h Chromene 3 Sulfonyl Chloride
Synthesis of Novel Chromene-Sulfonamide Architectures
The reaction of 8-methoxy-2H-chromene-3-sulfonyl chloride with various amines is a primary strategy for creating chromene-sulfonamide hybrids. researchgate.netmdpi.com This approach leverages the electrophilicity of the sulfonyl chloride moiety, which readily reacts with nucleophilic amine substrates to form stable sulfonamide linkages. The resulting compounds merge the structural features of the chromene ring system with the well-established chemical and biological significance of the sulfonamide group. nih.gov The synthesis of these hybrid molecules is often straightforward, typically involving the reaction of the sulfonyl chloride with an appropriate amine in the presence of a base. mdpi.com
Below is a table illustrating the reaction of this compound with a selection of representative amine substrates.
| Amine Substrate | Chemical Name | Resulting Sulfonamide Derivative |
| Aniline | Phenylamine | N-phenyl-8-methoxy-2H-chromene-3-sulfonamide |
| Piperidine | Piperidine | 3-(Piperidin-1-ylsulfonyl)-8-methoxy-2H-chromene |
| Benzylamine | Phenylmethanamine | N-benzyl-8-methoxy-2H-chromene-3-sulfonamide |
| Morpholine | Morpholine | 3-(Morpholinosulfonyl)-8-methoxy-2H-chromene |
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to afford a product containing portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.govnih.gov While direct examples involving this compound are not prevalent, its structure is amenable to inclusion in MCR designs.
One plausible MCR strategy would involve its use in a Ugi-type reaction. In a potential sequence, an amine and an aldehyde could first react to form a Schiff base. This intermediate could then be trapped by the this compound (acting as the acid component, following hydrolysis or in a modified protocol) and an isocyanide. Such an approach would rapidly assemble a complex, multi-functionalized molecule in a single step, aligning with the principles of atom economy and synthetic efficiency that define MCRs. beilstein-journals.orgresearchgate.net This methodology allows for the rapid generation of diverse chemical libraries from a common set of starting materials. nih.gov
Construction of Complex Heterocyclic Systems via Sulfonyl Chloride Linkages
The sulfonyl chloride group is not only a precursor to simple sulfonamides but also a versatile handle for constructing more elaborate heterocyclic frameworks. researchgate.netnih.gov Its ability to form robust linkages can be exploited in both ring-forming (annulation) and large-ring (macrocyclization) strategies.
Annulation reactions involving the sulfonyl chloride moiety can be used to build fused or spirocyclic systems. In a potential synthetic route, the sulfonyl chloride could react with a suitably functionalized nucleophile that contains a second reactive site. For instance, reaction with an alkene could, under appropriate conditions, initiate an intramolecular cyclization cascade. This type of transformation, seen with related sulfenyl chlorides, can lead to the formation of new heterocyclic rings fused to the parent chromene structure. researchgate.net The regioselectivity of such additions would be a critical factor in determining the final product architecture. researchgate.net This strategy effectively uses the sulfonyl chloride as an electrophilic trigger for complex ring construction.
Macrocycles are of significant interest due to their unique conformational properties and biological activities. The sulfonyl chloride group on the chromene scaffold provides an anchor point for macrocyclization. A common strategy involves a two-step process: first, the this compound is reacted with one end of a bifunctional linker molecule (e.g., a diamine or a molecule containing an amine and a hydroxyl group). The second reactive group on the linker can then undergo an intramolecular reaction to close the ring, forming the macrocycle. The formation of a thioether bond via reactions like thiol-ene coupling is another established method for cyclization that could be adapted. nih.gov The pseudo-dilution effect achieved by performing the cyclization step on a solid support can help favor the desired intramolecular reaction over intermolecular polymerization. nih.gov
Chemoselective Modifications of the Chromene Ring System in the Presence of Sulfonyl Chloride
A key challenge in the multistep synthesis of complex molecules is achieving chemoselectivity, where one functional group reacts in the presence of others. The this compound contains several potentially reactive sites: the sulfonyl chloride, the aromatic ring, and the alkene within the dihydropyran ring. Performing reactions selectively on the chromene nucleus without disturbing the highly reactive sulfonyl chloride group requires carefully controlled conditions.
Research on related chromene sulfone structures has shown that the aromatic A-ring of the chromene can be modified even in the presence of the sulfur-based functional group. nih.gov For example, attempts to introduce a fluorine atom onto the aromatic ring of a chromene sulfone using an electrophilic fluorinating agent resulted in an unexpected oxidation, yielding a difluoroquinone analog. nih.gov This demonstrates that the aromatic portion of the chromene system can be targeted for modification. Other potential chemoselective reactions could include hydrogenation of the C=C double bond in the pyran ring or electrophilic substitution on the electron-rich aromatic ring, provided that the reagents and conditions are chosen to avoid reaction with the sulfonyl chloride.
Development of Libraries of this compound Derivatives for Chemical Space Exploration
The exploration of chemical space is a fundamental aspect of modern drug discovery and materials science. By systematically creating a diverse library of compounds based on a common scaffold, researchers can efficiently map structure-activity relationships (SAR) and identify molecules with desired properties. acs.org this compound is an ideal starting point for the construction of such a library due to the versatile reactivity of the sulfonyl chloride group.
The development of a library of derivatives would typically employ high-throughput synthesis techniques. enamine.net The core reaction for library generation would be the sulfonylation of a diverse set of amines, as this reaction is generally high-yielding and proceeds under mild conditions. A representative library could be constructed by reacting this compound with a collection of commercially available primary and secondary amines in a parallel synthesis format. This would allow for the rapid generation of hundreds or even thousands of distinct sulfonamide derivatives.
The selection of amines for the library is crucial for ensuring chemical diversity. The amines should encompass a wide range of properties, including variations in size, lipophilicity, hydrogen bonding capacity, and electronic effects. This can be achieved by including aliphatic, aromatic, and heterocyclic amines with a variety of substituents.
The resulting library of 8-methoxy-2H-chromene-3-sulfonamide derivatives would represent a focused exploration of the chemical space around this scaffold. These compounds could then be screened in various biological assays to identify potential lead compounds for drug development or tested for other applications in materials science. The data obtained from screening these libraries can provide valuable insights into the SAR of this class of compounds, guiding the design of future generations of derivatives with improved properties.
The table below outlines a hypothetical set of amines that could be used to generate a diverse library of derivatives from this compound.
| Amine Class | Example Amine | Resulting Derivative Functionality |
| Aliphatic Primary Amine | Cyclohexylamine | N-Cyclohexylsulfonamide |
| Aliphatic Secondary Amine | Piperidine | Piperidin-1-yl-sulfonyl |
| Aromatic Primary Amine | Aniline | N-Phenylsulfonamide |
| Heterocyclic Amine | Morpholine | Morpholino-sulfonyl |
| Functionalized Amine | 4-Aminophenol | N-(4-Hydroxyphenyl)sulfonamide |
Advanced Spectroscopic and Structural Characterization Techniques for 8 Methoxy 2h Chromene 3 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of 8-methoxy-2H-chromene-3-sulfonyl chloride, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon atom in the structure. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing sulfonyl chloride group.
¹H NMR Spectroscopy: The proton spectrum would feature signals for the aromatic protons, the vinyl proton, the methylene (B1212753) protons of the dihydropyran ring, and the methoxy protons. The methoxy group protons (-OCH₃) are anticipated to appear as a sharp singlet at approximately 3.8-4.0 ppm. nih.govacdlabs.com The aromatic protons on the benzene (B151609) ring will appear in the range of 6.8-7.5 ppm, with their specific shifts and coupling patterns determined by their position relative to the methoxy group. The H-4 vinyl proton, being adjacent to the electron-withdrawing sulfonyl chloride group, is expected to be significantly deshielded, likely appearing as a singlet or a narrow triplet (if coupled to H-2) downfield in the olefinic region (~7.5-8.0 ppm). libretexts.org The methylene protons at the C-2 position (-CH₂) would likely appear as a multiplet around 4.8-5.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The methoxy carbon is expected to resonate around 55-56 ppm. nih.govresearchgate.net The aromatic carbons would appear between 110 and 158 ppm, with the carbon attached to the oxygen (C-8a) and the methoxy-substituted carbon (C-8) appearing at the lower field (more deshielded) end of this range. The olefinic carbons, C-3 and C-4, would be significantly affected by the sulfonyl chloride substituent. C-3, directly attached to the sulfonyl group, would be shifted downfield, while C-4 would also be deshielded. The methylene carbon (C-2) is expected in the range of 65-70 ppm.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | ~4.8 - 5.2 (m) | - |
| C-2 | - | ~65 - 70 |
| C-3 | - | ~130 - 135 |
| H-4 | ~7.5 - 8.0 (s) | - |
| C-4 | - | ~125 - 130 |
| C-4a | - | ~120 - 125 |
| H-5 | ~6.8 - 7.2 (d) | - |
| C-5 | - | ~115 - 120 |
| H-6 | ~6.9 - 7.3 (t) | - |
| C-6 | - | ~120 - 125 |
| H-7 | ~6.8 - 7.2 (d) | - |
| C-7 | - | ~110 - 115 |
| C-8 | - | ~155 - 158 |
| 8-OCH₃ | ~3.8 - 4.0 (s) | ~55 - 56 |
| C-8a | - | ~145 - 150 |
The dihydropyran ring of the 2H-chromene system is not planar and can adopt different conformations. nih.gov NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are crucial for studying its conformational preferences. auremn.org.br The 2H-chromene ring typically exists in a half-chair or sofa conformation. nih.gov The magnitude of the vicinal coupling constants (³J) between the protons on C-2 and C-4 can provide information about the dihedral angles and thus the ring's puckering. NOE experiments (e.g., NOESY or ROESY) can reveal through-space proximities between protons, helping to establish the preferred conformation of the ring and the orientation of the substituents. mdpi.com For instance, NOE correlations between the C-4 proton and one of the C-2 protons could help define the spatial arrangement of the dihydropyran ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netacdlabs.com
Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to very strong and characteristic absorption bands in the IR spectrum. acdlabs.com
Asymmetric S=O stretching: A strong band is expected in the range of 1370-1410 cm⁻¹.
Symmetric S=O stretching: Another strong band is expected between 1166-1204 cm⁻¹. acdlabs.com
S-Cl stretching: This vibration typically appears in the far-IR region, but studies have also identified it in the Raman spectra as a strong band around 375 cm⁻¹. cdnsciencepub.com
Chromene Moiety:
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1450-1610 cm⁻¹ region.
Vinyl C=C stretching: The double bond within the dihydropyran ring will show a stretching vibration around 1620-1650 cm⁻¹.
Asymmetric Ar-O-C stretching (ether): A strong band is expected around 1230-1270 cm⁻¹.
Symmetric Ar-O-C stretching (ether): A band is expected around 1020-1075 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 750-900 cm⁻¹ region, providing information about the substitution pattern.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the S-Cl stretch, which may be weak or absent in the IR spectrum. researchgate.netcdnsciencepub.com
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
| Functional Group/Moiety | Vibration Type | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3030 - 3100 | 3030 - 3100 |
| Methylene C-H | Stretching | 2850 - 2960 | 2850 - 2960 |
| Vinyl C=C | Stretching | 1620 - 1650 (medium) | 1620 - 1650 (strong) |
| Aromatic C=C | Stretching | 1450 - 1610 (variable) | 1450 - 1610 (variable) |
| Sulfonyl S=O | Asymmetric Stretching | 1370 - 1410 (strong) | 1370 - 1410 (weak) |
| Aryl Ether C-O | Asymmetric Stretching | 1230 - 1270 (strong) | 1230 - 1270 (medium) |
| Sulfonyl S=O | Symmetric Stretching | 1166 - 1204 (strong) | 1166 - 1204 (strong) |
| Aryl Ether C-O | Symmetric Stretching | 1020 - 1075 (medium) | 1020 - 1075 (weak) |
| S-Cl | Stretching | ~375 (weak) | ~375 (strong) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns upon ionization, which can further confirm the structure. acdlabs.combenthamopen.com
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) corresponding to the exact mass of the compound. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak with about one-third the intensity of the M⁺· peak. acdlabs.com
Common fragmentation pathways would likely involve:
Loss of a chlorine radical: [M - Cl]⁺
Loss of sulfur dioxide: [M - SO₂]⁺·
Cleavage of the sulfonyl chloride group: A characteristic ion for the sulfonyl chloride group might be observed at m/z 99 ([SO₂Cl]⁺), showing the corresponding M+2 peak at m/z 101. acdlabs.com
Fragmentation of the chromene ring: This could involve retro-Diels-Alder reactions or the loss of small neutral molecules like CO or a methyl radical from the methoxy group. benthamopen.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₉ClO₄S) by distinguishing it from other possible formulas with the same nominal mass. acs.orgnih.gov HRMS is indispensable for confirming the identity of novel compounds and is a standard requirement for the publication of new chemical entities.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing non-covalent interactions that dictate the supramolecular architecture. While the specific crystal structure of this compound is not widely reported in publicly available literature, analysis of closely related 8-methoxy-2H-chromene derivatives provides significant insight into the likely structural characteristics of the core moiety.
Analysis of Molecular Geometry and Intermolecular Interactions
The molecular geometry of the 8-methoxy-2H-chromene core is characterized by the fusion of a benzene ring with a dihydropyran ring. The planarity of this fused system and the conformation of the dihydropyran ring are key structural features. For instance, in the related compound 8-methoxy-2H-chromene-3-carbaldehyde, the dihydropyran ring adopts a half-chair conformation. nih.gov In this arrangement, the oxygen and methylene carbon atoms are displaced on opposite sides of the mean plane formed by the other four atoms of the ring. nih.gov
In contrast, derivatives with a carbonyl group at the 2-position, such as 3-acetyl-8-methoxy-2H-chromen-2-one, exhibit a nearly planar coumarin (B35378) ring system. nih.gov This planarity is influenced by the sp² hybridization of the atoms in the lactone ring. The solid-state packing of these molecules is governed by a variety of intermolecular interactions. Weak C-H···O hydrogen bonds are common, linking molecules into larger assemblies. nih.govnih.gov In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules are significant, with centroid-to-centroid distances indicative of stabilizing attractive forces. nih.gov For example, in one polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one, the three-dimensional lattice is assembled through the stacking of layers via π–π interactions. nih.gov
The table below summarizes crystallographic data for representative 8-methoxy-2H-chromene derivatives, offering a basis for understanding the structural properties of the title compound.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-acetyl-8-methoxy-2H-chromen-2-one (Polymorph II) | Orthorhombic | Pbca | C-H···O hydrogen bonds, π–π stacking, C=O···C=O interactions nih.gov |
| 8-methoxy-2H-chromene-3-carbaldehyde | Orthorhombic | P2₁2₁2₁ | C-H···O hydrogen bonds nih.gov |
| ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/n | C-H···O intermolecular hydrogen bonds researchgate.net |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical characterization of chiral compounds. While this compound is itself achiral, chiral derivatives can be envisaged, for example, through the introduction of a stereocenter in a substituent or by resolution of atropisomers if rotation around a single bond is sufficiently hindered.
Should a chiral derivative of this compound be synthesized, CD and ORD spectroscopy would be essential for determining its absolute configuration and enantiomeric purity. CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) at the wavelengths of absorption of the chromophores in the molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter.
ORD spectroscopy, a complementary technique, measures the rotation of the plane of plane-polarized light as a function of wavelength. The resulting ORD curve provides information about the stereochemistry of the molecule, and the combination of CD and ORD data can be a powerful tool for assigning the absolute configuration of a chiral center, often by comparison with the spectra of related compounds of known stereochemistry or through computational predictions. The synthesis of chiral sulfinyl compounds from sulfonyl chlorides is a well-established field, suggesting that chiral derivatives of the title compound could serve as important intermediates in asymmetric synthesis. nih.govmdpi.com
Computational and Theoretical Studies on 8 Methoxy 2h Chromene 3 Sulfonyl Chloride
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide a detailed picture of a molecule's geometry and electron distribution.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are also instrumental in mapping out the step-by-step process of a chemical reaction, providing insights into the transition states and intermediates that are often difficult to observe experimentally.
Reaction Coordinate Analysis:A reaction coordinate analysis, often visualized as a potential energy surface, plots the energy of a system as it progresses from reactants to products. This analysis provides a detailed energetic profile of the entire reaction, including any intermediates and transition states.
Regrettably, the search for computational studies on the reaction mechanisms involving 8-methoxy-2H-chromene-3-sulfonyl chloride did not yield any specific results. Therefore, detailed information on its transition state characterization and reaction coordinate analysis in various chemical transformations remains an area for future investigation.
Structure-Reactivity Relationship (SRR) Studies
Deriving Predictive Models for Synthetic Outcomes
Predictive models for the synthetic outcomes of reactions involving this compound would be of significant interest to synthetic chemists. These models, typically developed through a combination of experimental data and computational analysis, could forecast reaction yields, regioselectivity, and stereoselectivity under various conditions. The development of such models would necessitate a systematic study of its reactions with a diverse range of nucleophiles and subsequent computational analysis of the transition states and reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) for Chemical Properties (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a compound to a particular property. For this compound, QSAR studies could be employed to predict a variety of its chemical properties, such as its solubility, melting point, or chromatographic retention times. The creation of a robust QSAR model would require a dataset of experimentally determined properties for a series of structurally related chromene-3-sulfonyl chloride derivatives.
A hypothetical data table for a future QSAR study on the reactivity of this compound with a series of substituted anilines might look like the following:
| Derivative | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | Observed Rate Constant (k, s⁻¹) |
| 4-nitroaniline | 0.78 | 6.2 | Experimental Data Needed |
| 4-chloroaniline | 0.23 | 2.9 | Experimental Data Needed |
| Aniline | 0.00 | 1.5 | Experimental Data Needed |
| 4-methoxyaniline | -0.27 | 1.8 | Experimental Data Needed |
Molecular Dynamics Simulations to Explore Conformational Landscape
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For this compound, MD simulations could provide insights into the preferred spatial arrangements of the methoxy (B1213986) and sulfonyl chloride groups relative to the chromene ring system. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and interactions with other molecules.
A summary of potential findings from a future molecular dynamics simulation study could be presented as follows:
| Conformational Parameter | Dihedral Angle Range (degrees) | Predominant Conformation | Energy Barrier (kcal/mol) |
| C7-C8-O-CH3 | -180 to 180 | Planar with benzene (B151609) ring | Simulation Data Needed |
| C2-C3-S-Cl | -180 to 180 | Gauche or Anti | Simulation Data Needed |
Future Research Directions and Unexplored Reactivity of 8 Methoxy 2h Chromene 3 Sulfonyl Chloride
Catalytic Activation Strategies for Enhanced Reactivity
The sulfonyl chloride group in 8-methoxy-2H-chromene-3-sulfonyl chloride is a versatile handle for derivatization, most commonly leading to the formation of sulfonamides. However, its reactivity can be significantly expanded through various catalytic activation strategies. Future research could focus on transition-metal catalysis, organocatalysis, and photoredox catalysis to unlock novel reaction pathways.
Transition metal catalysts, such as those based on palladium, nickel, or copper, could be employed to mediate cross-coupling reactions. For instance, the development of catalytic protocols for the desulfonylative coupling of this compound with a diverse range of coupling partners, including boronic acids, organozincs, and terminal alkynes, would provide a direct route to C-C bond formation at the C3 position of the chromene ring.
Organocatalysis offers a metal-free alternative for the activation of the sulfonyl chloride moiety. Chiral amines or phosphines could be investigated for their ability to promote asymmetric transformations, yielding enantiomerically enriched products. Furthermore, photoredox catalysis, utilizing visible light to generate reactive radical intermediates from the sulfonyl chloride, could open up avenues for previously inaccessible transformations, such as radical additions to unsaturated systems or C-H functionalization reactions. acs.org
Stereoselective Transformations Involving the Chromene Core and Sulfonyl Moiety
The 2H-chromene scaffold contains a stereocenter at the C2 position, offering opportunities for the development of stereoselective transformations. Future research should explore catalytic asymmetric methods for the synthesis of enantioenriched this compound. This could be achieved through asymmetric cyclization reactions of appropriately substituted precursors. msu.edu
Once chiral this compound is accessible, its diastereoselective reactions can be investigated. The stereochemistry at the C2 position could influence the reactivity and selectivity of transformations at the sulfonyl chloride group or other positions on the chromene ring. For example, the introduction of substituents at the C4 position or functionalization of the aromatic ring could be directed by the existing stereocenter.
Furthermore, the sulfonyl group itself can participate in stereoselective reactions. For instance, the development of catalytic methods for the asymmetric addition of nucleophiles to the sulfonyl group, or the use of the sulfonyl group as a chiral auxiliary to control stereochemistry in subsequent transformations, would be valuable additions to the synthetic chemist's toolbox. The introduction of an electron-withdrawing group like a trifluoromethyl group at the 2-position of 3-nitro-2H-chromene has been shown to not only activate the double bond but also enhance the stereoselectivity of their reactions. nih.gov
Integration into Flow Chemistry Systems for Continuous Synthesis
The synthesis and derivatization of sulfonyl chlorides can often involve hazardous reagents and exothermic reactions, making them ideal candidates for integration into continuous flow chemistry systems. rsc.org Future research should focus on developing a robust and scalable flow process for the synthesis of this compound. This would offer significant advantages in terms of safety, reproducibility, and process control.
A multi-step flow synthesis could be envisioned, starting from readily available precursors. The key steps, such as the formation of the chromene ring and the subsequent chlorosulfonylation, could be performed in-line, minimizing the isolation of potentially unstable intermediates. researchgate.net The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process.
The derivatization of this compound in a continuous flow setup would also be highly advantageous. The precise control over reaction parameters, such as temperature, pressure, and residence time, would allow for the optimization of reaction conditions to maximize yields and minimize the formation of byproducts. This approach would be particularly beneficial for reactions involving highly reactive nucleophiles or for the synthesis of libraries of sulfonamide derivatives for biological screening.
Exploration of Novel Reaction Pathways and Unexpected Reactivities
Beyond the conventional reactions of sulfonyl chlorides, there is a vast and underexplored landscape of novel reaction pathways that this compound could potentially undergo. Future research should aim to uncover these unexpected reactivities through systematic investigation under a variety of reaction conditions.
For instance, the possibility of intramolecular reactions between the sulfonyl chloride moiety and the chromene ring system should be explored. Under certain conditions, such as in the presence of a strong base or a Lewis acid, the sulfonyl group could potentially react with the double bond or the aromatic ring of the chromene nucleus, leading to the formation of novel fused heterocyclic systems.
The generation of highly reactive intermediates, such as sulfenes, from this compound could also lead to novel transformations. The in-situ trapping of these intermediates with various dienophiles or nucleophiles could provide access to a wide range of complex molecular architectures. Furthermore, the investigation of the photochemical and electrochemical behavior of this compound could reveal unique reactivity patterns that are not accessible under thermal conditions.
Development of Advanced Synthetic Applications Beyond Conventional Derivatization
The unique structural features of this compound make it an attractive building block for the synthesis of more complex and functionally diverse molecules. Future research should focus on developing advanced synthetic applications that go beyond simple derivatization of the sulfonyl chloride group.
One promising area is the use of this compound as a scaffold for the synthesis of biologically active molecules. The chromene nucleus is a common motif in many natural products and pharmaceuticals, and the sulfonyl chloride group provides a convenient handle for the introduction of various pharmacophores. The synthesis of libraries of derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents.
Another potential application is in the field of materials science. The chromene moiety is known to exhibit interesting photophysical properties, and the incorporation of this unit into polymers or other materials could lead to the development of novel fluorescent probes, sensors, or organic light-emitting diodes (OLEDs). The sulfonyl chloride group could be used to attach the chromene unit to a polymer backbone or to other functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-methoxy-2H-chromene-3-sulfonyl chloride, and what methodological considerations are critical?
- Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key considerations include moisture exclusion (due to sulfonyl chloride hydrolysis), stoichiometric control of chlorinating agents, and inert atmosphere maintenance. Reaction progress can be monitored by TLC or FT-IR for SO₂Cl group formation (~1370 cm⁻¹ S=O stretching) . Purification often involves distillation or recrystallization in anhydrous solvents like dichloromethane.
Q. How should researchers handle and store this compound to ensure stability?
- Answer : The compound is moisture-sensitive and corrosive. Storage recommendations include:
- Temperature : –20°C in airtight containers under nitrogen.
- Compatibility : Use glass or PTFE-lined caps to avoid reactions with metals.
- Safety : Store in a Class 8A-compliant facility (combustible, corrosive materials) with secondary containment .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer :
- NMR : ¹H NMR (δ ~3.8 ppm for methoxy group; δ ~7.5–8.5 ppm for chromene protons) and ¹³C NMR (δ ~160 ppm for sulfonyl chloride carbon).
- X-ray crystallography : Resolve the chromene ring conformation and sulfonyl chloride geometry, as demonstrated for structurally related chromene derivatives (e.g., 8-methoxy-2H-chromene-3-carbaldehyde) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize sulfonamide formation using this compound with heterocyclic amines?
- Answer : Key parameters include:
- Base selection : Use non-nucleophilic bases (e.g., triethylamine, DMAP) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Stoichiometry : Maintain a 1:1.2 molar ratio (sulfonyl chloride:amine) to account for moisture-induced hydrolysis.
- Temperature : Reactions are typically conducted at 0–25°C to suppress thermal decomposition .
Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthetic workflows involving this sulfonyl chloride?
- Answer :
- Moisture control : Use molecular sieves or anhydrous solvent systems.
- Catalytic additives : Add scavengers (e.g., DIPEA) to neutralize HCl byproducts.
- Low-temperature quenching : Terminate reactions with ice-cold water to minimize hydrolysis.
- Chromatographic validation : Employ HPLC or GC-MS to detect impurities (e.g., sulfonic acid byproducts) .
Q. How do electronic effects of the methoxy group influence the reactivity of this compound in electrophilic substitutions?
- Answer : The methoxy group acts as an electron-donating substituent, activating the chromene ring toward electrophilic attack at specific positions (e.g., C-6 or C-7). Computational studies (DFT calculations) can map charge distribution and predict regioselectivity in reactions like Friedel-Crafts alkylation or nitration .
Q. What analytical approaches resolve contradictions in purity assessments (e.g., discrepancies between supplier data and experimental results)?
- Answer :
- Multi-method validation : Cross-verify purity using HPLC (reverse-phase C18 columns), elemental analysis, and ¹H NMR integration.
- Recrystallization : Purify via solvent-pair systems (e.g., ethyl acetate/hexane) to remove non-polar impurities.
- Batch comparison : Analyze multiple lots from suppliers to identify consistency issues (e.g., residual solvents or chlorination byproducts) .
Methodological Challenges and Data Interpretation
Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Answer :
- Kinetic studies : Monitor hydrolysis rates via UV-Vis (absorbance at ~270 nm for sulfonyl chloride degradation).
- pH buffers : Test stability in aqueous buffers (pH 1–12) at 25°C and 40°C.
- Product analysis : Identify hydrolysis products (e.g., sulfonic acid) using LC-MS and compare with synthetic standards .
Q. What computational tools are suitable for modeling the reaction pathways of this sulfonyl chloride in silico?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
